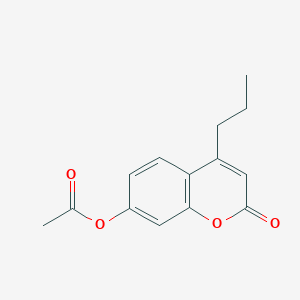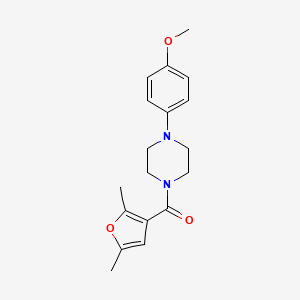![molecular formula C20H23N3O2S B5642982 2-(pyridin-2-ylmethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642982.png)
2-(pyridin-2-ylmethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which include structures similar to our compound of interest, typically involves intramolecular spirocyclization of substituted pyridines. This process can be facilitated by the in situ activation of the pyridine ring followed by the intramolecular addition of a nucleophile, such as a β-dicarbonyl compound, in the presence of a catalyst like Ti(OiPr)₄ (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been studied using various analytical techniques. For example, the structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was characterized by single crystal X-ray diffraction, revealing the formation of one-dimensional supramolecular chains and two-dimensional networks through intermolecular hydrogen bonds (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecanes participate in a variety of chemical reactions, including Michael addition, which is a key step in the synthesis of substituted derivatives. These reactions can introduce various substituents to the core structure, significantly altering its chemical properties (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and melting points, are influenced by the nature and position of the substituents. These properties are essential for determining the compound's suitability for different applications, including its potential as a ligand in coordination chemistry (Cordes et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diazaspiro[5.5]undecane derivatives are key to their utility in synthetic chemistry. The presence of nitrogen atoms within the spirocyclic framework offers sites for nucleophilic attack, while the pyridine and thiophene rings can engage in various electrophilic and coordination reactions, expanding the compound's versatility (Islam et al., 2017).
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethyl)-9-(thiophene-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-4-6-20(15-23(18)13-17-3-1-2-9-21-17)7-10-22(11-8-20)19(25)16-5-12-26-14-16/h1-3,5,9,12,14H,4,6-8,10-11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKAQPXXRVDDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CSC=C3)CN(C1=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642900.png)
![N-methyl-2-{rel-(3R,4S)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5642910.png)

![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642924.png)
![ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5642932.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5642953.png)
![4-{[2-(1-isonicotinoyl-4-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5642961.png)
![1-(4-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5642967.png)
![9-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642990.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5642997.png)
![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-furancarboxylate](/img/structure/B5643003.png)
![N-[rel-(3R,4S)-1-(5-chloro-2,4-dimethoxybenzyl)-4-cyclopropyl-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5643019.png)
![3,5-dichloro-N,4-dimethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5643027.png)